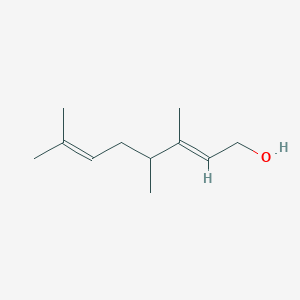

3,4,7-Trimethyl-2E,6-octadien-1-ol

説明

Structure

3D Structure

特性

IUPAC Name |

(2E)-3,4,7-trimethylocta-2,6-dien-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-9(2)5-6-10(3)11(4)7-8-12/h5,7,10,12H,6,8H2,1-4H3/b11-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIKDJYPRJOHLN-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C(C)C)C(=CCO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC=C(C)C)/C(=C/CO)/C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence, Distribution, and Advanced Isolation Methodologies for 3,4,7 Trimethyl 2e,6 Octadien 1 Ol

Identification and Characterization in Biological Matrices

The identification of specific terpenoid isomers in complex biological samples is a challenging analytical task that relies on high-resolution separation and spectroscopic techniques.

While 3,4,7-Trimethyl-2E,6-octadien-1-ol has not been explicitly identified in the reviewed literature, the essential oils of various plants are rich sources of structurally similar terpenoid alcohols. For instance, a related compound, (Z)-3,7-dimethyl-2,6-octadien-1-ol (Nerol) , is a known constituent of numerous aromatic plants.

A comprehensive analysis of the essential oils from the leaves, twigs, and seeds of Cinnamomum camphora (camphor tree) using two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) identified a wide array of terpenoids. Although this compound was not listed, the study did identify (Z)-3,7-dimethyl-2,6-octadien-1-ol as a minor component in the leaves (0.04%), twigs (0.09%), and seeds (0.07%). nih.gov

The following table summarizes the occurrence of a closely related compound in Cinnamomum camphora:

| Compound Name | Plant Source | Plant Part | Percentage (%) | Reference |

| (Z)-3,7-dimethyl-2,6-octadien-1-ol | Cinnamomum camphora | Leaves | 0.04 | nih.gov |

| (Z)-3,7-dimethyl-2,6-octadien-1-ol | Cinnamomum camphora | Twigs | 0.09 | nih.gov |

| (Z)-3,7-dimethyl-2,6-octadien-1-ol | Cinnamomum camphora | Seeds | 0.07 | nih.gov |

This table is interactive. Click on the headers to sort the data.

It is plausible that this compound, or its isomers, may exist in trace amounts in other plant species known for their diverse terpenoid profiles, but have yet to be identified due to their low abundance or co-elution with more dominant compounds.

The biosynthesis of terpenoids is not limited to plants; microorganisms, including bacteria, fungi, and yeasts, are also known to produce a vast array of these compounds. Engineered microorganisms, in particular, are emerging as promising platforms for the production of specific terpenoids.

While there is no direct evidence for the microbial production of this compound, the metabolic engineering of Saccharomyces cerevisiae (baker's yeast) has been successfully employed to produce various sesquiterpenes. nih.gov These procedures involve the heterologous expression of sesquiterpene synthase (STS) genes, often of plant origin, in yeast. nih.gov The analytical methods developed for these studies, which include the extraction and detection of key pathway metabolites like farnesol (B120207) and nerolidol (B1678203), would be applicable to the identification of novel or rare terpenoids produced in microbial systems. nih.gov

State-of-the-Art Isolation and Enrichment Techniques

The isolation and purification of specific terpenoids from complex natural extracts necessitate the use of advanced and often complementary chromatographic and extraction methodologies.

Preparative Gas Chromatography (pGC) is a powerful technique for the isolation of volatile and semi-volatile compounds, such as terpenoid alcohols, from essential oils. oup.comresearchgate.net This method allows for the separation of individual components in the gas phase, which can then be collected in sufficient quantities for further structural elucidation. cdnsciencepub.com The successful application of pGC has been demonstrated for the separation of various terpenes and sesquiterpenoids from natural sources. oup.com

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thereby minimizing irreversible adsorption and sample degradation. researchgate.netnih.gov It is particularly well-suited for the separation of natural products, including terpenoids. researchgate.netnih.govdntb.gov.uaacs.org The choice of a suitable biphasic solvent system is critical for achieving successful separation in CCC. researchgate.net A wide range of solvent systems has been reviewed for the separation of terpenoids, providing a valuable resource for developing methods to isolate specific target compounds. researchgate.net

The following table outlines advanced chromatographic techniques applicable to the isolation of terpenoid alcohols:

| Technique | Principle | Advantages for Terpenoid Isolation |

| Preparative Gas Chromatography (pGC) | Separation of volatile compounds in the gas phase followed by collection of individual fractions. oup.comresearchgate.net | High resolution for separating isomers; suitable for volatile terpenoids. oup.comcdnsciencepub.com |

| Countercurrent Chromatography (CCC) | Liquid-liquid partition chromatography without a solid support. researchgate.netnih.gov | No irreversible adsorption, total sample recovery, low risk of sample denaturation. researchgate.netnih.gov |

This table is interactive. Users can click on the headers to sort the information.

Solid-Phase Microextraction (SPME) is a solvent-free extraction technique that is highly effective for the analysis of volatile and semi-volatile organic compounds from various matrices, including plant tissues. nih.govyoutube.com Headspace SPME (HS-SPME), in particular, is used to extract volatile compounds from the vapor phase above a sample, making it ideal for analyzing the aroma profiles of plants. nih.gov This technique, coupled with gas chromatography-mass spectrometry (GC-MS), provides a rapid and sensitive method for characterizing the volatile fraction of plants, including terpenoid alcohols. nih.govnih.gov

Supercritical Fluid Extraction (SFE) utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. nih.govyoutube.com SFE offers several advantages over traditional solvent extraction methods, including higher selectivity, shorter extraction times, and the absence of residual organic solvents in the extract. nih.govyoutube.com The solvating power of the supercritical fluid can be tuned by adjusting the pressure and temperature, allowing for the selective extraction of different classes of compounds. nih.govyoutube.com The addition of a co-solvent, such as ethanol (B145695), can further enhance the extraction efficiency of more polar compounds like terpenoid alcohols. SFE has been successfully applied to the extraction of sesquiterpene lactones and other terpenoids from plant materials. nih.gov

The following table details modern extraction methods suitable for the enrichment of terpenoid alcohols from natural sources:

| Extraction Method | Principle | Advantages for Terpenoid Extraction |

| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber, followed by thermal desorption for analysis. nih.govyoutube.com | Solvent-free, high sensitivity, suitable for volatile and semi-volatile compounds. nih.govnih.gov |

| Supercritical Fluid Extraction (SFE) | Use of a fluid above its critical temperature and pressure as the extraction solvent. nih.govyoutube.com | High selectivity, no solvent residue, tunable solvating power. nih.govyoutube.com |

This table is interactive. Users can click on the headers to sort the information.

Lack of Specific Research Data for this compound

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is a significant lack of specific research findings for the chemical compound This compound . As a result, the generation of a detailed article focusing solely on the chemical synthesis, controlled transformations, and conjugation chemistry of this specific compound, as per the requested outline, cannot be fulfilled at this time.

The investigation for scholarly articles, patents, and detailed research findings on the following topics for this compound yielded no specific results:

Chemical Synthesis and Stereoselective Routes to 3,4,7 Trimethyl 2e,6 Octadien 1 Ol and Its Analogs

Preparation and Characterization of Derivatized Analogs

Conjugation Chemistry with Biologically Relevant Scaffolds:No research could be found on the conjugation of 3,4,7-Trimethyl-2E,6-octadien-1-ol with amino acids, peptides, or other biological molecules.

While information is abundant for the structurally related and commercially significant isomers of demethylated analogs, such as geraniol (B1671447) ((2E)-3,7-dimethyl-2,6-octadien-1-ol) and nerol (B1678202) ((2Z)-3,7-dimethyl-2,6-octadien-1-ol), this information cannot be accurately attributed to this compound due to the distinct structural differences that would alter its chemical reactivity and biological interactions.

Therefore, to maintain scientific accuracy and adhere to the strict constraints of the request, an article on this compound with the specified detailed content cannot be produced.

Structural Elucidation and Advanced Spectroscopic Characterization of 3,4,7 Trimethyl 2e,6 Octadien 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and provides insights into stereochemistry.

Comprehensive 1D NMR (¹H, ¹³C, DEPT) Data Analysis

The ¹H and ¹³C NMR spectra provide primary information regarding the chemical environment of each nucleus. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons.

¹H NMR Spectroscopy: The predicted ¹H NMR spectrum of 3,4,7-trimethyl-2E,6-octadien-1-ol would exhibit distinct signals corresponding to its unique structural features. The protons on the carbon bearing the hydroxyl group (C1) are expected to appear as a doublet around 4.1-4.2 ppm due to coupling with the vinylic proton at C2. libretexts.org The olefinic proton at C2 would resonate as a triplet around 5.4 ppm, characteristic of its position in an α,β-unsaturated alcohol system with an E configuration. The other olefinic proton at C6 would likely appear as a triplet of quartets around 5.1 ppm. The additional methyl group at C4 would shift the adjacent proton signals and introduce further complexity. The proton of the hydroxyl group itself would typically appear as a broad singlet, its chemical shift being variable depending on concentration and solvent. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show 11 distinct carbon signals, corresponding to the 11 carbon atoms in the molecule. The carbon attached to the hydroxyl group (C1) would be found in the range of 59-65 ppm. libretexts.org The olefinic carbons (C2, C3, C6, C7) would resonate in the downfield region of approximately 120-145 ppm. The presence of a methyl substituent at C4, in addition to C3, would significantly influence the chemical shifts of C3, C4, and C5 compared to a compound like geraniol (B1671447). The remaining aliphatic and methyl carbons would appear in the upfield region (15-40 ppm). researchgate.netmagritek.com

DEPT Experiments: DEPT-135 and DEPT-90 experiments would confirm the carbon types. The DEPT-135 spectrum would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons (C3, C4, C7) would be absent. The DEPT-90 spectrum would exclusively show signals for the CH groups (C2, C6). azom.com

Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on chemical structure and comparison with similar compounds.

| Atom No. | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Carbon Type (DEPT) |

| 1 | ~4.15 (d) | ~59.5 | CH₂ |

| 2 | ~5.45 (t) | ~125.0 | CH |

| 3 | - | ~142.0 | C |

| 4 | - | ~40.0 | C |

| 5 | ~2.10 (m) | ~26.0 | CH₂ |

| 6 | ~5.10 (tq) | ~123.5 | CH |

| 7 | - | ~132.0 | C |

| 8 | ~1.65 (s) | ~25.7 | CH₃ |

| 9 (on C3) | ~1.70 (s) | ~16.5 | CH₃ |

| 10 (on C4) | ~1.05 (d) | ~19.0 | CH₃ |

| 11 (on C7) | ~1.60 (s) | ~17.7 | CH₃ |

| OH | variable (br s) | - | - |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemical Assignment

2D NMR experiments are essential for unambiguously assigning the predicted signals and confirming the molecule's constitution and stereochemistry. researchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be expected between H1/H2, H5/H6, and the protons of the C4-methyl group with the H5 protons, confirming the sequence of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would allow for the definitive assignment of each proton signal to its corresponding carbon signal listed in the table above. For example, the signal at ~4.15 ppm would correlate with the carbon signal at ~59.5 ppm (C1).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) C-H couplings, which is critical for piecing together the molecular structure, especially around quaternary centers. Key expected correlations would include:

Protons of the C9-methyl group to C2, C3, and C4.

Protons of the C10-methyl group to C3, C4, and C5.

Protons at C1 to C2 and C3, confirming the position of the alcohol.

Protons of the C8 and C11 methyl groups to C6 and C7.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, which is vital for stereochemical assignment. To confirm the E-configuration of the C2-C3 double bond, a NOE correlation would be expected between the H1 protons and the H9 (C3-methyl) protons, while no significant correlation should be observed between H2 and the H9 protons.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

Electron Ionization (EI-MS) and Chemical Ionization (CI-MS) for Fragmentation Analysis

Electron Ionization (EI-MS): In EI-MS, high-energy electrons bombard the molecule, typically leading to extensive fragmentation. For an alcohol, the molecular ion peak (M⁺˙) is often weak or absent. libretexts.orgyoutube.com The fragmentation of this compound (C₁₁H₂₀O, MW = 168.28 g/mol ) would be expected to show characteristic losses. whitman.edu

Dehydration: A prominent peak at m/z 150 ([M-H₂O]⁺˙) resulting from the loss of a water molecule is a common feature for alcohols. youtube.com

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a characteristic fragmentation pathway for alcohols. youtube.com For a primary alcohol, this is less common than for secondary or tertiary alcohols.

Allylic Cleavage: The double bonds at C2 and C6 promote allylic cleavage, which is a major fragmentation pathway for alkenes, leading to resonance-stabilized carbocations. jove.com Cleavage of the C4-C5 bond would be particularly favorable, leading to stable allylic cations. A base peak at m/z 69, corresponding to the [C₅H₉]⁺ fragment from cleavage at the C4-C5 bond, is anticipated, similar to the fragmentation of geraniol.

Chemical Ionization (CI-MS): CI is a softer ionization technique that results in less fragmentation. Using a reagent gas like methane (B114726) or ammonia, CI-MS would be expected to produce an abundant quasi-molecular ion, such as [M+H]⁺ at m/z 169, which is invaluable for confirming the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS measures the mass-to-charge ratio to a very high degree of accuracy, allowing for the unambiguous determination of a molecule's elemental formula. For this compound, the exact mass can be calculated from the sum of the exact masses of its constituent atoms (11 Carbon, 20 Hydrogen, 1 Oxygen).

Molecular Formula: C₁₁H₂₀O

Calculated Monoisotopic Mass: 168.15142 Da

An HRMS measurement yielding a mass value extremely close to this calculated value would confirm the elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Chromophore Analysis

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. uobabylon.edu.iq For this compound, the following key absorption bands are predicted:

O-H Stretch: A strong and broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding. libretexts.org

C-H Stretch: Absorptions just below 3000 cm⁻¹ for sp³ C-H bonds and just above 3000 cm⁻¹ for sp² C-H bonds (vinylic).

C=C Stretch: A medium intensity band around 1665-1675 cm⁻¹ for the conjugated C=C double bond.

C-O Stretch: A strong band in the region of 1000-1100 cm⁻¹ corresponding to the stretching vibration of the primary alcohol C-O bond. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions, primarily in conjugated systems (chromophores). uobabylon.edu.iq The chromophore in this compound is the α,β-unsaturated alcohol system. This conjugated system is expected to exhibit a π → π* transition. Based on Woodward-Fieser rules for conjugated dienes and enones, the predicted maximum absorbance (λ_max) would be in the range of 215-235 nm in an ethanol (B145695) solvent. uobabylon.edu.iq The presence of alkyl substituents on the double bond would contribute to a bathochromic (red) shift to a slightly longer wavelength compared to a non-substituted system.

Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity and Absolute Configuration

Chiroptical techniques are fundamental in the analysis of chiral molecules like this compound, which possesses stereocenters. Optical rotation measures the extent to which a chiral compound rotates plane-polarized light, providing a characteristic value ([α]) that can indicate the enantiomeric excess of a sample. Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light, offering detailed information about the stereochemical environment of chromophores within the molecule. This data is crucial for assigning the absolute configuration (R/S) of each stereocenter.

Despite extensive searches for experimental data pertaining to the optical rotation or circular dichroism of this compound, no such information was found. Scientific literature on related, but structurally distinct, compounds such as geraniol ((2E)-3,7-dimethylocta-2,6-dien-1-ol) and nerol (B1678202) ((2Z)-3,7-dimethylocta-2,6-dien-1-ol) is abundant, but this information is not transferable to the target compound with its unique "3,4,7-trimethyl" substitution pattern.

Table 1: Hypothetical Chiroptical Data for this compound (Note: The following table is for illustrative purposes only, as no experimental data has been found.)

| Property | Value | Conditions |

| Optical Rotation ([α]D) | Not Available | (c, solvent, temperature) |

| Molar Ellipticity [θ] | Not Available | (wavelength, solvent) |

X-ray Crystallography of Derivatives for Definitive Structural Confirmation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For molecules that are oils or liquids at room temperature, such as many terpenols, it is common practice to synthesize a crystalline derivative (e.g., a p-nitrobenzoate or a bromo-derivative) to facilitate single-crystal X-ray diffraction analysis. This technique provides unequivocal proof of the molecule's connectivity, stereochemistry, and the geometry of its double bonds.

A thorough search for published crystal structures of this compound or any of its derivatives yielded no results. While crystallographic data exists for a vast number of other organic molecules, including some complex terpenoid structures, none correspond to the specific compound requested. The absence of this data means that the absolute confirmation of its structural features, including the configuration of the C4 stereocenter and the E geometry of the C2-C3 double bond, remains unverified by this definitive method in the public record.

Table 2: Hypothetical Crystallographic Data for a Derivative of this compound (Note: The following table is for illustrative purposes only, as no experimental data has been found.)

| Parameter | Value |

| Crystal System | Not Available |

| Space Group | Not Available |

| Unit Cell Dimensions | Not Available |

| Bond Lengths (Å) | Not Available |

| Bond Angles (°) | Not Available |

| Torsion Angles (°) | Not Available |

Chemical Reactivity, Transformation, and Degradation Pathways of 3,4,7 Trimethyl 2e,6 Octadien 1 Ol

Mechanistic Studies of Chemical Transformations

The presence of double bonds and a primary alcohol group in the geraniol (B1671447) structure allows for a range of chemical modifications, including oxidation, isomerization, and cyclization reactions.

The oxidation of geraniol can lead to the formation of several valuable compounds, primarily geranial and neral, which are isomers of citral. These aldehydes are significant components of lemon-scented essential oils. The selective oxidation of the primary alcohol group to an aldehyde, without affecting the double bonds, is a key transformation.

Furthermore, the double bonds in the geraniol molecule are susceptible to epoxidation. This reaction involves the addition of an oxygen atom across one of the double bonds to form an epoxide ring. The regioselectivity of this reaction, meaning which double bond is preferentially epoxidized, can be controlled by the choice of reagents and reaction conditions.

Under certain catalytic conditions, geraniol can undergo isomerization to its structural isomer, linalool (B1675412). researchgate.net This transformation involves the rearrangement of the double bond and the hydroxyl group. Studies have shown that this isomerization can be effectively catalyzed by various materials, including natural minerals like bentonite (B74815). researchgate.net The process is influenced by factors such as temperature and catalyst concentration. researchgate.net

Another important rearrangement is the isomerization of geraniol to its geometric isomer, nerol (B1678202). researchgate.net This transformation involves a change in the stereochemistry around the C2-C3 double bond from the (E) configuration in geraniol to the (Z) configuration in nerol.

The open-chain structure of geraniol can be induced to cyclize, forming cyclic monoterpenes such as β-pinene. researchgate.net This acid-catalyzed reaction involves the protonation of the hydroxyl group, followed by its departure as a water molecule to form a carbocation. This carbocation then undergoes an intramolecular attack by one of the double bonds, leading to the formation of a six-membered ring. The selectivity towards β-pinene is dependent on the catalyst and reaction conditions. researchgate.net

Stability and Degradation Under Various Conditions

The stability of geraniol and its degradation pathways are influenced by external factors such as heat and light.

Studies on the thermal transformation of geraniol have shown that temperature plays a crucial role in its conversion and the distribution of products. researchgate.net In the presence of a bentonite catalyst, the conversion of geraniol increases with temperature, reaching approximately 99 mol% at 80°C. researchgate.net However, at temperatures above this, polymerization becomes the dominant reaction. researchgate.net The selectivity towards different products, such as β-pinene and linalool, is also temperature-dependent.

Table 1: Effect of Temperature on Geraniol Transformation

| Temperature (°C) | Geraniol Conversion (mol%) | Selectivity to β-pinene (mol%) | Selectivity to Linalool (mol%) |

|---|---|---|---|

| 50 | ~30 | - | - |

| 80 | ~99 | - | - |

Data derived from studies on geraniol transformation with bentonite catalyst. researchgate.net

Theoretical and Computational Chemistry Studies on 3,4,7 Trimethyl 2e,6 Octadien 1 Ol

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for predicting the properties of a single molecule in the gas phase or with implicit solvent models. arxiv.orgarxiv.org These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. DFT, especially with hybrid functionals like B3LYP, has become a standard tool due to its favorable balance of accuracy and computational cost for organic molecules. researchgate.netmdpi.com

Conformational analysis begins with a systematic or stochastic search of the potential energy surface by rotating the molecule's dihedral angles. For each potential conformer, the geometry is optimized to find a local energy minimum. Studies on the similar, flexible monoterpenol linalool (B1675412) have shown that despite a large number of potential conformers, only a few are energetically favorable and exist in significant populations at room temperature. mdpi.com For 3,4,7-trimethyl-2E,6-octadien-1-ol, key rotations would occur around the C-C single bonds of its backbone. The resulting energy landscape reveals the relative stability of each conformer, with the global minimum representing the most probable structure. The stability is influenced by factors like steric hindrance between methyl groups and the potential for intramolecular hydrogen bonding involving the hydroxyl group. mdpi.com

Illustrative Conformational Energy Data

The following table illustrates typical results from a DFT conformational analysis for a flexible monoterpenol, showing the relative energies of different conformers.

| Conformer | Key Dihedral Angles (Hypothetical) | Relative Energy (kJ/mol) | Boltzmann Population (%) at 298.15 K |

|---|---|---|---|

| 1 (Global Minimum) | τ1: 180°, τ2: 60° | 0.00 | 75.3 |

| 2 | τ1: 60°, τ2: 180° | 2.50 | 15.1 |

| 3 | τ1: -60°, τ2: 180° | 4.80 | 5.5 |

| 4 | τ1: 180°, τ2: -60° | 7.20 | 4.1 |

Quantum chemistry is widely used to predict various types of spectra, which is essential for structure elucidation and verification. arxiv.orgcapes.gov.brnih.gov

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable way to calculate nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). nih.govrsc.org By calculating the ¹H and ¹³C chemical shifts for each major conformer of this compound and averaging them based on their Boltzmann populations, a theoretical NMR spectrum can be generated. This predicted spectrum can be compared with experimental data to confirm the molecular structure. mdpi.com Studies on other acyclic terpenes have demonstrated good correlation between GIAO-calculated and experimental NMR data. nih.gov

Infrared (IR) Spectra: The calculation of vibrational frequencies via DFT is a standard procedure. youtube.com After geometry optimization, a frequency calculation provides the wavenumbers and intensities of the fundamental vibrational modes. These theoretical frequencies are often systematically overestimated compared to experimental results due to the harmonic approximation and the neglect of some electron correlation, so they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement. nih.gov The predicted IR spectrum for this compound would show characteristic peaks for O-H stretching, C=C stretching, and various C-H bending modes.

Illustrative Predicted vs. Experimental Spectroscopic Data

This table provides an example of how predicted spectroscopic data for a key functional group might compare to experimental values for a similar terpenoid.

| Spectroscopic Property | Predicted Value (DFT) | Experimental Value |

|---|---|---|

| 13C NMR Shift (C-OH) | ~60 ppm | 59.1 ppm |

| 1H NMR Shift (OH) | ~1.5-3.0 ppm (depends on H-bonding) | Variable |

| IR Frequency (O-H stretch) | ~3750 cm-1 (unscaled) | ~3630 cm-1 (gas phase) |

DFT calculations provide detailed information about the electronic structure of a molecule. researchgate.net Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity; a larger gap implies higher stability and lower reactivity. acs.org

Illustrative Electronic Property Data for Terpenoids (DFT/B3LYP)

The following data, based on published values for similar monoterpenols, illustrates the typical output of a reactivity descriptor analysis. researchgate.netresearchgate.net

| Property | Geraniol (B1671447) | Linalool | Hypothetical this compound |

|---|---|---|---|

| EHOMO (eV) | -6.21 | -6.45 | -6.15 |

| ELUMO (eV) | -0.19 | -0.40 | -0.12 |

| HOMO-LUMO Gap (eV) | 6.02 | 6.05 | 6.03 |

| Hardness (η) | 3.01 | 3.03 | 3.02 |

| Electrophilicity Index (ω) | 2.07 | 1.95 | 2.10 |

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the motion and dynamic behavior of molecules over time. nih.gov In an MD simulation, atoms are treated as classical particles moving according to Newton's laws of motion, with forces calculated from a molecular mechanics force field (e.g., OPLS, AMBER). mdpi.comwustl.edu

For this compound, an MD simulation would place the molecule in a simulation box, often with explicit solvent molecules like water, to mimic solution conditions. nih.gov The simulation tracks the trajectory of every atom over a period of nanoseconds to microseconds. This allows for the study of:

Conformational Flexibility: MD simulations directly visualize the transitions between different conformations, providing a dynamic picture of the molecule's flexibility that complements the static view from quantum calculations. nih.govnih.gov

Solvent Interactions: The simulation reveals how the molecule interacts with the surrounding solvent, including the formation and lifetime of hydrogen bonds between the molecule's hydroxyl group and water molecules.

Aggregation: In simulations with multiple solute molecules, MD can show how lipophilic molecules like terpenoids tend to aggregate in aqueous solutions. mdpi.comresearchgate.net

Analysis of MD trajectories often involves calculating the Root-Mean-Square Deviation (RMSD) to assess structural stability and the Root-Mean-Square Fluctuation (RMSF) to identify which parts of the molecule are most flexible. semanticscholar.org

In Silico Modeling of Biological Interactions (e.g., Enzyme-Ligand Docking)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when it binds to a target protein, such as an enzyme or a receptor. nih.gov This method is crucial in drug discovery and for understanding biological mechanisms like olfaction. mdpi.comnih.gov

The process involves:

Obtaining the 3D structures of the ligand (from conformational analysis) and the target protein (from databases like the PDB).

Using a docking program (e.g., AutoDock) to systematically place the ligand in the protein's active site in many different orientations. nih.gov

Evaluating each pose using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the best score represents the most likely binding mode.

For this compound, docking could be used to predict its interaction with various biological targets. For example, docking studies on the related monoterpenoid geraniol have successfully predicted its binding mode within the active site of acetylcholinesterase, a key enzyme in the nervous system. semanticscholar.org Similarly, docking has been used to investigate how terpenoids interact with insect odorant receptors or enzymes in biosynthetic pathways. nih.govresearchgate.netnih.gov These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Advanced Analytical Methodologies for Detection and Quantification of 3,4,7 Trimethyl 2e,6 Octadien 1 Ol

Gas Chromatography (GC) with Specialized Detectors (FID, MS, Olfactometry)

Gas chromatography (GC) stands as a primary technique for the analysis of volatile and semi-volatile compounds like 3,4,7-trimethyl-2E,6-octadien-1-ol. The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column. For the analysis of terpene alcohols, including isomers of this compound, GC is frequently coupled with various detectors to enhance sensitivity and selectivity.

Flame Ionization Detector (FID): FID is a widely used detector known for its robustness and broad response to organic compounds. It is a mass-sensitive detector, making it suitable for quantification when properly calibrated.

Mass Spectrometry (MS): GC coupled with mass spectrometry (GC-MS) is a powerful tool for both identification and quantification. fmach.it The mass spectrometer provides structural information by fragmenting the eluted compounds, allowing for their definitive identification by comparing the resulting mass spectra with spectral libraries like the NIST database. nist.govnist.govnist.govnist.gov Single Ion Monitoring (SIM) mode can be employed to enhance sensitivity and minimize matrix interferences for trace-level analysis. nih.gov

Olfactometry: Gas chromatography-olfactometry (GC-O) is a unique technique that combines instrumental analysis with human sensory perception. As compounds elute from the GC column, they are split between a conventional detector (like FID or MS) and an olfactometry port where a trained analyst can sniff the effluent and describe the odor. This is particularly valuable for identifying aroma-active compounds, even those present at concentrations below the detection limits of instrumental detectors. researchgate.net

Optimization of Chromatographic Parameters for Isomer Separation

The separation of isomers, which often have very similar physical and chemical properties, presents a significant analytical challenge. Effective separation of this compound and its isomers requires careful optimization of several chromatographic parameters.

Key parameters that are typically optimized include:

Stationary Phase: The choice of the GC column's stationary phase is critical. For terpene analysis, columns with a mid-polar stationary phase, such as those containing a percentage of phenyl and methylpolysiloxane (e.g., Rxi-624Sil MS), are often employed to achieve good resolution. nih.gov The polarity of the stationary phase influences the retention times and selectivity between isomers.

Temperature Program: A programmed temperature ramp is essential for separating compounds with a wide range of boiling points. The initial temperature, ramp rate, and final temperature must be carefully controlled to ensure adequate separation of early-eluting volatile compounds while also allowing for the timely elution of less volatile components. copernicus.org

Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., helium or hydrogen) affects the efficiency of the separation. Optimizing the flow rate can lead to sharper peaks and improved resolution. globalresearchonline.netresearchgate.net

Injection Technique: The method of sample introduction can impact the quality of the separation. Techniques like splitless injection are often preferred for trace analysis to ensure that a sufficient amount of the analyte reaches the column.

The optimization process often involves a systematic approach, such as the one-variable-at-a-time method or more advanced statistical designs, to find the ideal combination of parameters that yields the best separation of the target isomers. nih.govunige.ch

Development of Quantitative Analytical Protocols

Accurate quantification of this compound requires the development and validation of robust analytical protocols. This typically involves the following steps:

Calibration: A calibration curve is constructed by analyzing a series of standard solutions of the pure compound at known concentrations. The instrument's response (e.g., peak area from FID or MS) is plotted against the concentration. For GC-MS, the use of an internal standard is highly recommended to correct for variations in sample injection volume and instrument response.

Method Validation: The analytical method must be validated to ensure its reliability. Key validation parameters include:

Linearity: The range over which the instrument response is directly proportional to the analyte concentration. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

Precision: The degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is often expressed as the relative standard deviation (RSD). nih.gov

Accuracy: The closeness of the measured value to the true value, often determined by analyzing a certified reference material or through recovery studies on spiked samples. nih.gov

The following table provides an example of method validation parameters for the analysis of terpenes using GC-MS. nih.gov

| Parameter | Typical Value Range |

| Linearity (r²) | 0.988–0.996 |

| Limit of Quantitation (µg/mL) | 0.017–0.129 |

| Analytical Precision (% RSD) | 2.58–9.64 |

| Method Precision (% RSD) | 1.73–14.6 |

| Recovery (%) | 84.6–98.9 |

Liquid Chromatography (LC) Approaches for Non-Volatile Derivatives

While GC is the primary method for analyzing volatile compounds like this compound, liquid chromatography (LC) can be employed for the analysis of its non-volatile derivatives. Derivatization is a process where the target analyte is chemically modified to make it more suitable for analysis by a particular technique. For instance, the hydroxyl group of this compound could be reacted to form a less volatile and more UV-active derivative, making it amenable to LC with a UV detector. High-performance liquid chromatography (HPLC) is a powerful separation technique that uses a liquid mobile phase and a solid stationary phase. globalresearchonline.netresearchgate.net

Hyphenated Techniques (e.g., GCxGC-MS) for Complex Mixture Analysis

For the analysis of highly complex samples containing a multitude of volatile compounds, comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (GCxGC-MS) offers significantly enhanced separation power. In GCxGC, two different GC columns with orthogonal separation mechanisms are connected in series. This results in a much greater peak capacity and the ability to separate co-eluting compounds that would overlap in a one-dimensional GC analysis. fmach.it GCxGC-MS has been successfully applied to the analysis of complex volatile profiles in various matrices, allowing for the identification of a larger number of compounds compared to conventional GC-MS. massey.ac.nz

Advanced Sample Preparation and Enrichment Strategies (e.g., Microextraction, Purge and Trap)

The concentration of this compound in many samples can be very low, necessitating a pre-concentration or enrichment step prior to instrumental analysis.

Microextraction Techniques:

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a fused-silica fiber coated with a polymeric stationary phase to extract analytes from a sample. sigmaaldrich.com Headspace SPME (HS-SPME) is particularly useful for volatile compounds, where the fiber is exposed to the vapor phase above the sample. nih.gov The choice of fiber coating is crucial for efficient extraction and depends on the polarity and volatility of the target analyte. sigmaaldrich.com

Purge and Trap (P&T): Purge and trap is a dynamic headspace technique used to extract and concentrate volatile organic compounds (VOCs) from liquid or solid samples. sigmaaldrich.comteledynelabs.com An inert gas is bubbled through the sample, and the purged volatiles are trapped on an adsorbent material. The trap is then heated, and the desorbed analytes are transferred to the GC for analysis. thermofisher.com This technique is highly effective for concentrating trace amounts of volatile compounds and is widely used in environmental analysis. epa.gov

The selection of the most appropriate sample preparation method depends on the sample matrix, the concentration of the analyte, and the required sensitivity of the analysis.

Biological Activity and Ecological Roles of 3,4,7 Trimethyl 2e,6 Octadien 1 Ol Non Human Focus

Interspecies Chemical Communication and Ecological Interactions

Role as Insect Pheromone or Kairomone Component

A thorough search of databases and scientific literature did not yield any studies identifying 3,4,7-Trimethyl-2E,6-octadien-1-ol as a component of any insect pheromone or kairomone. While structurally similar compounds, such as geraniol (B1671447) ((2E)-3,7-Dimethyl-2,6-octadien-1-ol), are known to function as alarm pheromones in certain insect species, no such activity has been documented for the trimethylated derivative.

Mediation of Plant-Insect and Plant-Microbe Interactions

There is currently no available research to suggest that this compound is involved in the mediation of interactions between plants and insects or between plants and microbes. The role of volatile organic compounds in these ecological interactions is an active area of research, but this specific compound has not been identified as a mediator in any published studies.

Antimicrobial Properties

Antibacterial Efficacy Against Non-Human Pathogens

No studies were found that investigated the antibacterial efficacy of this compound against any non-human pathogens. Consequently, there is no data available on its spectrum of activity or its minimum inhibitory concentrations (MICs) against any bacterial species.

Structure-Activity Relationship Studies for Antimicrobial Action

Given the absence of any data on the antimicrobial properties of this compound, there are no structure-activity relationship (SAR) studies available for this compound. SAR studies are contingent on having initial activity data to establish a baseline for comparison with structural analogues.

Antioxidant Activities in Biological Systems

There is currently no specific information available in peer-reviewed scientific literature detailing the antioxidant activities of this compound in biological systems.

Phytotoxic and Allelopathic Effects on Plant Growth and Development

Detailed research findings on the phytotoxic and allelopathic effects of this compound on the growth and development of other plants are not currently documented in accessible scientific resources.

Role in Plant Defense Mechanisms and Stress Responses

The specific role of this compound in the defense mechanisms and responses to environmental stressors in the plants that produce it has not been elucidated in available research.

Environmental Fate, Transport, and Biodegradation of 3,4,7 Trimethyl 2e,6 Octadien 1 Ol

Environmental Release and Distribution Pathways

3,4,7-Trimethyl-2E,6-octadien-1-ol, as a member of the monoterpenoid alcohol family, is likely to be released into the environment through both natural and anthropogenic pathways. Monoterpenes are naturally produced by a wide variety of plants and are emitted into the atmosphere. nih.gov Anthropogenic releases are probable from its use in consumer products such as perfumes, cosmetics, and as a flavoring agent. researchgate.net

Once released, the distribution of this compound in the environment will be governed by its volatility, water solubility, and affinity for soil and sediment. Due to its expected vapor pressure, volatilization into the atmosphere is a significant distribution pathway. nih.gov In the atmosphere, it will exist primarily in the vapor phase. If released into water, its low to moderate water solubility would lead to some dissolution, but a significant portion may volatilize. Its potential for adsorption to soil and organic matter will influence its mobility in terrestrial and aquatic systems.

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms and their enzymes, is a key process for the removal of this compound from soil and water environments.

Microorganisms, particularly bacteria and fungi, are known to utilize monoterpenes as a source of carbon and energy. nih.govnih.gov The initial steps in the microbial metabolism of acyclic monoterpenoid alcohols like this compound likely involve the oxidation of the primary alcohol group to an aldehyde and then to a carboxylic acid. researchgate.net This is a common detoxification and metabolic pathway for such compounds. nih.gov

Further degradation can proceed through the cleavage of the carbon-carbon double bonds, often initiated by monooxygenase enzymes, leading to the formation of smaller, more readily metabolizable intermediates that can enter central metabolic pathways such as the beta-oxidation pathway. nih.gov Genera of bacteria such as Pseudomonas and Rhodococcus have been identified as being capable of degrading monoterpenes. nih.gov

The biodegradation of this compound in soil and water is facilitated by a variety of extracellular and intracellular enzymes produced by microorganisms. Key enzymes involved in the initial transformation of similar terpene alcohols include alcohol dehydrogenases and aldehyde dehydrogenases. researchgate.net

Table 2: Key Enzyme Classes in the Biodegradation of Acyclic Monoterpenoid Alcohols

| Enzyme Class | Function |

| Alcohol Dehydrogenase | Oxidation of the primary alcohol group |

| Aldehyde Dehydrogenase | Oxidation of the resulting aldehyde |

| Monooxygenase | Cleavage of C=C double bonds |

| β-Glucosidase | Hydrolysis of glycosidic linkages |

| Esterase | Hydrolysis of acetate (B1210297) esters of terpene alcohols tandfonline.com |

Environmental Persistence and Mobility in Soil, Water, and Air

Detailed research findings on the persistence and mobility of this compound in soil, water, and air are not available. Consequently, no data tables can be generated to summarize its behavior in these environmental matrices.

An analysis of a compound's environmental persistence would typically investigate its susceptibility to various degradation processes. These include abiotic processes like hydrolysis and photolysis, as well as biotic degradation, which involves breakdown by microorganisms. The rate of these processes determines the compound's half-life in different environmental settings.

Mobility in soil is largely governed by the compound's tendency to adsorb to soil particles, a property often estimated using the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Similarly, its potential for transport in water and volatilization into the air is dependent on its solubility and vapor pressure, respectively. Without this fundamental data for this compound, its environmental transport and ultimate fate remain speculative.

Furthermore, no studies detailing the biodegradation pathways or the identification of potential breakdown products of this compound could be located. Such research is essential for a complete understanding of its environmental lifecycle and to ascertain whether it or its metabolites could accumulate in the environment.

Potential Applications of 3,4,7 Trimethyl 2e,6 Octadien 1 Ol and Its Derivatives Non Human Focus

Agricultural Applications

The structural characteristics of 3,4,7-Trimethyl-2E,6-octadien-1-ol, particularly its terpenoid backbone, point towards significant potential in the agricultural sector. Terpenoids are a class of naturally occurring compounds known for their diverse biological activities, many of which are relevant to crop protection and enhancement.

Development as Biopesticides or Insect Control Agents

Many terpenoids, including alcohols like geraniol (B1671447) and linalool (B1675412), are known to possess insecticidal and repellent properties. These compounds can act as neurotoxins, growth regulators, or feeding deterrents to a variety of insect pests. The structural similarity of this compound to these compounds suggests it could be a candidate for the development of novel biopesticides. Biopesticides are desirable due to their often lower environmental impact and reduced risk to non-target organisms compared to synthetic pesticides.

Research into the insecticidal activity of related terpenoids has shown promising results. For instance, geraniol has been demonstrated to be effective against a range of pests, including mites, aphids, and whiteflies. Linalool has also been recognized for its insect repellent qualities. mdpi.com The development of derivatives of this compound could further enhance its efficacy and stability, making it a viable component in integrated pest management strategies.

Table 1: Insecticidal/Repellent Activity of Structurally Related Terpenoids

| Compound | Target Pest(s) | Observed Effect(s) |

| Geraniol | Mites, Aphids, Whiteflies | Repellent, Insecticidal |

| Linalool | Mosquitoes, Fleas, Cockroaches | Repellent, Insecticidal |

| Nerol (B1678202) | Ticks, Mites | Repellent |

This table presents data for structurally related compounds to indicate the potential of this compound.

Use as Plant Growth Modulators

Certain terpenoids can influence plant growth and development. They can act as signaling molecules or interfere with hormonal pathways to modulate processes such as seed germination, root development, and flowering. While direct evidence for this compound is not yet available, the known effects of other terpenoids provide a basis for investigation. For example, some studies have shown that specific terpenoids can enhance stress tolerance in plants. The application of such compounds could lead to more resilient crops capable of withstanding adverse environmental conditions. Further research into the effects of this compound and its derivatives on various plant species could uncover valuable applications in horticulture and agriculture.

Industrial and Material Science Applications

The chemical structure of this compound, featuring a primary alcohol and double bonds, makes it a potentially valuable molecule in industrial and material science contexts.

Precursor in Polymer Synthesis

Terpenes and their derivatives are increasingly being explored as renewable feedstocks for polymer synthesis. nih.govgoogle.comnih.gov The presence of a hydroxyl group and unsaturation in this compound allows it to be a monomer or a chain-transfer agent in polymerization reactions. It could potentially be used in the synthesis of polyesters, polyurethanes, and other polymers. The incorporation of this terpenoid into a polymer backbone could impart unique properties such as flexibility, hydrophobicity, and potentially, biodegradability. The development of terpene-based polymers is a growing field, driven by the desire for more sustainable and environmentally friendly materials. nih.govgoogle.comnih.gov

Table 2: Potential Polymerization Reactions Involving Terpenoid Alcohols

| Polymer Type | Reaction Type | Potential Role of Terpenoid Alcohol |

| Polyesters | Polycondensation | Monomer (reacting with a dicarboxylic acid) |

| Polyurethanes | Polyaddition | Monomer (reacting with an isocyanate) |

| Acrylic Polymers | Free-radical polymerization | Chain-transfer agent, comonomer |

This table outlines potential applications in polymer synthesis based on the functional groups present in terpenoid alcohols like this compound.

Additive in Industrial Formulations

The properties of this compound also suggest its potential use as an additive in various industrial formulations. Its fragrance, characteristic of many terpenoids, could be utilized in cleaning products, air fresheners, and other scented articles. Furthermore, its potential antimicrobial properties could make it a useful additive in disinfectants and preservatives. The ability of terpenes to act as solvents could also be harnessed in the formulation of paints, coatings, and inks.

Formulation as Flavoring Agents in Non-Human Products (e.g., Animal Feed Aroma)

The sensory properties of terpenes and their derivatives are well-established. Many of these compounds are used as flavoring and fragrance agents in a variety of products.

Inclusion as Fragrance Ingredients in Non-Human Products (e.g., Household Cleaners, Air Fresheners)

While direct and extensive research specifically documenting the use of this compound in commercial household cleaners and air fresheners is not widely available in public literature, the application of its structural isomers and closely related derivatives is noted in the fragrance industry. These compounds are valued for their unique scent profiles, which can enhance the sensory experience of various consumer products.

A European patent application mentions the use of 2,4,7-trimethylocta-2,6-dien-1-ol and 2,4,7-trimethyloct-6-en-1-ol as fragrance ingredients. google.com These compounds are highlighted for their potential to be used in perfume compositions, which are integral to a wide array of products including air fresheners and household cleaning agents. google.com The patent suggests these ingredients can contribute to a desirable scent profile, often as a substitute for other fragrance components that may have higher sensitizing potential. google.com

The broader family of unsaturated tertiary alcohols, to which this compound belongs, includes well-known fragrance components. For instance, Nerol (cis-3,7-Dimethyl-2,6-octadien-1-ol) is a widely used fragrance ingredient with a fresh, citrus, and floral scent. sigmaaldrich.com It is a component in many essential oils and is synthesized for use in perfumery. sigmaaldrich.com

It is important to distinguish the subject compound from similar structures such as 3,6,7-trimethyl-2,6-octadienal , which, according to some industry resources, is not recommended for use in fragrance applications. thegoodscentscompany.com This highlights the specificity required in fragrance formulation and the importance of the exact molecular structure in determining the olfactory properties and suitability of a compound.

The following table summarizes the fragrance characteristics of compounds structurally related to this compound:

| Compound Name | CAS Number | Scent Profile | Application Notes |

| 2,4,7-trimethylocta-2,6-dien-1-ol | Not specified | Not specified | Mentioned as a fragrance ingredient in a patent. google.com |

| 2,4,7-trimethyloct-6-en-1-ol | Not specified | Not specified | Mentioned as a fragrance ingredient in a patent. google.com |

| Nerol (cis-3,7-Dimethyl-2,6-octadien-1-ol) | 106-25-2 | Fresh, Citrus, Floral, Sweet | Widely used in flavors and fragrances. sigmaaldrich.comsigmaaldrich.cn |

| 3,6,7-trimethyl-2,6-octadienal | Not specified | Not specified | Not recommended for fragrance use. thegoodscentscompany.com |

This table is generated based on available data and is for informational purposes.

Corrosion Inhibition in Material Science

Following a comprehensive review of available scientific literature and patent databases, there is currently no specific information or research to suggest that this compound or its direct derivatives have been investigated or utilized as corrosion inhibitors in material science. The field of corrosion inhibition often explores organic compounds with specific functional groups that can adsorb onto a metal surface and form a protective layer. While various alcohols and organic compounds are studied for this purpose, the specific application of this compound in this context is not documented in the reviewed sources.

Q & A

Q. Q1. What are the recommended analytical techniques for structural elucidation of 3,4,7-Trimethyl-2E,6-octadien-1-ol?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm stereochemistry (e.g., E/Z configuration at C2 and C6) and methyl group positions. Compare chemical shifts with structurally similar terpenoids like 3,7-dimethyl-2,6-octadien-1-ol (geraniol/linalool derivatives) .

- Gas Chromatography-Mass Spectrometry (GC-MS): Optimize ionization parameters (e.g., EI at 70 eV) to match fragmentation patterns with NIST reference data .

- Infrared Spectroscopy (IR): Identify hydroxyl (-OH) and alkene (C=C) functional groups via characteristic peaks (e.g., 3300–3500 cm for -OH) .

Q. Q2. How can researchers ensure safe handling of this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles to avoid skin/eye contact, as recommended for structurally similar alcohols like 3,7-dimethyl-2,6-octadien-1-ol (irritant class) .

- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks.

- Emergency Protocols: Flush eyes/skin with water for 15 minutes upon exposure and consult poison control centers (as per OECD guidelines) .

Advanced Research Questions

Q. Q3. How can factorial design optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

- Variable Selection: Test factors such as reaction temperature (e.g., 60–100°C), catalyst loading (e.g., 5–15 mol%), and solvent polarity (e.g., hexane vs. THF). Use a 2 factorial design to identify interactions between variables .

- Response Surface Methodology (RSM): Apply Central Composite Design (CCD) to model non-linear relationships and determine optimal conditions. For example, microwave-assisted synthesis (as in fluorinated analogs) may reduce reaction time and byproducts .

- Validation: Replicate experiments under predicted optimal conditions and compare yields via ANOVA to confirm statistical significance .

Q. Q4. How can contradictions in reported bioactivity data for this compound derivatives be resolved?

Methodological Answer:

- Meta-Analysis Framework: Systematically review studies using PRISMA guidelines, focusing on variables like assay type (e.g., antimicrobial vs. cytotoxicity), organism/strain specificity, and compound purity (>95% by GC) .

- Cross-Validation: Re-test conflicting results under standardized conditions. For example, use the same microbial strain (e.g., E. coli ATCC 25922) and MIC (minimum inhibitory concentration) protocols .

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, reconciling discrepancies between in vitro and in silico data .

Q. Q5. What computational strategies are effective for predicting the physicochemical properties of this compound?

Methodological Answer:

- Quantum Mechanical Calculations: Use density functional theory (DFT) at the B3LYP/6-31G(d) level to compute logP, polar surface area, and dipole moments. Compare with experimental data from NIST Chemistry WebBook .

- Molecular Dynamics (MD) Simulations: Model solubility in aqueous/organic solvents (e.g., water, ethanol) using GROMACS to assess aggregation behavior .

- Cheminformatics Tools: Leverage platforms like ChemAxon or Open Babel to predict ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles .

Experimental Design & Data Analysis

Q. Q6. How should researchers design experiments to investigate the stereochemical stability of this compound under varying pH conditions?

Methodological Answer:

- Controlled Variables: Maintain temperature (25°C) and ionic strength (0.1 M NaCl) while varying pH (3–10) using buffer systems (e.g., citrate-phosphate-borate) .

- Kinetic Monitoring: Use HPLC with chiral columns (e.g., Chiralpak IA) to track isomerization rates. Compare retention times with authentic standards .

- Statistical Analysis: Apply time-series ANOVA to assess degradation pathways and Arrhenius plots to model activation energy for isomerization .

Q. Q7. What methodologies are recommended for resolving spectral overlaps in NMR analysis of this compound mixtures?

Methodological Answer:

- 2D NMR Techniques: Utilize HSQC (heteronuclear single quantum coherence) and COSY (correlation spectroscopy) to assign overlapping proton signals (e.g., methyl groups at C3 and C7) .

- Solvent Optimization: Test deuterated solvents (e.g., CDCl vs. DMSO-d) to shift/resolve peaks.

- Spectral Deconvolution: Apply software tools like MestReNova to mathematically separate overlapping resonances .

Theoretical & Methodological Frameworks

Q. Q8. How can ontological frameworks guide the investigation of this compound’s role in terpenoid biosynthesis pathways?

Methodological Answer:

- Pathway Mapping: Use KEGG or MetaCyc databases to reconstruct putative biosynthetic routes, integrating enzyme kinetics data (e.g., Km/Vmax for terpene synthases) .

- Hypothesis-Driven Experiments: Design knock-out mutants (e.g., in E. coli or yeast) to validate precursor-product relationships using -isotopic labeling .

- Epistemological Validation: Cross-reference findings with phylogenetically related organisms (e.g., Mentha spp. for monoterpene analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。